

PSB-17365: A Potent GPR84 Agonist for Neuroinflammation Research

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Compound of Interest		
Compound Name:	PSB-17365	
Cat. No.:	B610312	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While **PSB-17365** has been identified as a potent and selective G-protein biased agonist for G-protein coupled receptor 84 (GPR84), a receptor implicated in neuroinflammatory processes, there is currently a lack of published research specifically detailing its use and effects in neuroinflammation models. This guide, therefore, provides a comprehensive overview of the role of GPR84 in neuroinflammation and presents **PSB-17365** as a valuable research tool based on its known pharmacological profile. The experimental protocols and signaling pathways described are based on established methodologies for studying GPR84 and neuroinflammation and should be adapted and validated for specific research questions involving **PSB-17365**.

Introduction to GPR84 in Neuroinflammation

G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of immunology and neuroscience. Primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system, GPR84 is upregulated under proinflammatory conditions. Activation of GPR84 has been shown to modulate immune responses, making it a receptor of significant interest in the study of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

PSB-17365 has been identified as a potent agonist of GPR84, exhibiting a bias towards the G-protein signaling pathway. This characteristic makes it a potentially valuable tool for dissecting



the specific roles of G-protein-mediated signaling in GPR84-driven neuroinflammatory responses.

Quantitative Data for PSB-17365

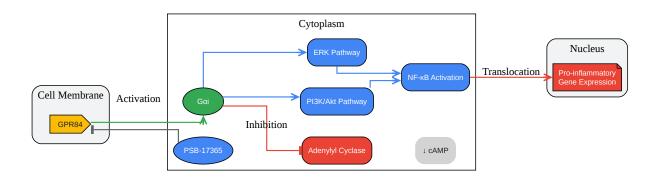
While specific quantitative data for **PSB-17365** in neuroinflammation assays are not yet available in the public domain, its initial characterization provides key pharmacological parameters.

Compound	Target	Assay	Potency (pEC50)	Efficacy	Notes
PSB-17365	Human GPR84	cAMP accumulation	Not explicitly stated, but described as having "enhanced potency"	G-protein signaling biased agonist	Developed as a potent and selective tool compound for studying GPR84.

GPR84 Signaling in Neuroinflammation

Activation of GPR84 by an agonist like **PSB-17365** is known to initiate intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, several pro-inflammatory pathways are thought to be activated in microglia, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways. These pathways culminate in the production and release of pro-inflammatory cytokines and chemokines, contributing to the neuroinflammatory milieu.





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GPR84 Signaling Pathway

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the effects of **PSB-17365** on neuroinflammation.

In Vitro Microglia Activation Assay

Objective: To determine the effect of **PSB-17365** on pro-inflammatory mediator release from microglia.

Methodology:

- Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
- Cell Plating: Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat cells with varying concentrations of **PSB-17365** for 1 hour.



- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include a vehicle control and a positive control (LPS alone).
- Sample Collection: Collect the cell culture supernatant for cytokine analysis.
- Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: Normalize cytokine concentrations to the vehicle control and perform statistical analysis to determine the dose-dependent effect of PSB-17365.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

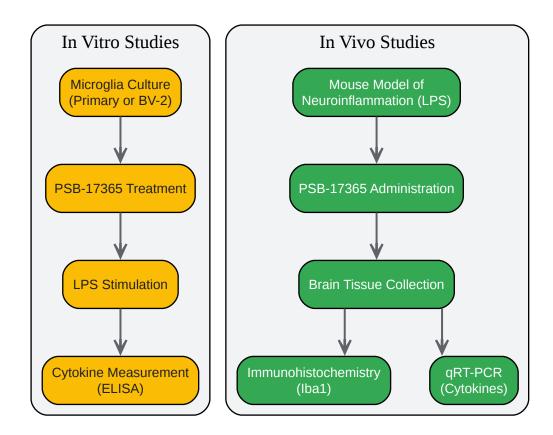
Objective: To assess the in vivo efficacy of **PSB-17365** in a mouse model of acute neuroinflammation.

Methodology:

- Animals: Use adult male C57BL/6 mice.
- Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
- Treatment Groups:
 - Vehicle + Saline
 - Vehicle + LPS
 - PSB-17365 (various doses) + LPS
- Drug Administration: Administer PSB-17365 or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to the LPS challenge.
- Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).



- Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
- Analysis:
 - Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of microglial markers (e.g., Iba1) and inflammatory markers.
 - qRT-PCR: Isolate RNA from brain tissue to quantify the gene expression of proinflammatory cytokines.
 - ELISA: Homogenize brain tissue to measure protein levels of inflammatory mediators.



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Experimental Workflow for PSB-17365

Conclusion



PSB-17365 represents a promising pharmacological tool for investigating the role of GPR84 in neuroinflammation. Its potency and G-protein signaling bias offer a means to specifically probe the consequences of this particular signaling axis in microglia and other immune cells. While direct experimental evidence for its effects in neuroinflammatory models is currently awaited, the established link between GPR84 and inflammation provides a strong rationale for its use in this research area. The experimental frameworks provided here offer a starting point for researchers to design studies aimed at elucidating the therapeutic potential of targeting GPR84 with agonists like **PSB-17365** in the context of neurodegenerative and neuroinflammatory disorders.

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